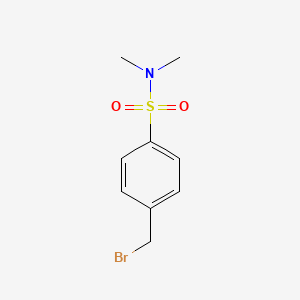

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFSQBCKLKHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453160 | |

| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-91-1 | |

| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a versatile intermediate in organic synthesis with potential applications in pharmaceutical research and development.[1] This document outlines a reliable synthetic pathway, presents key chemical and physical data, and includes detailed experimental protocols.

Chemical and Physical Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a solid compound at room temperature. Due to its reactive bromomethyl group, it serves as a valuable building block for introducing the N,N-dimethylsulfonamidobenzyl moiety into a variety of molecular scaffolds.[1] Proper handling and storage are essential to maintain its stability and purity.

| Property | Value | Reference |

| CAS Number | 3446-91-1 | [2] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 278.17 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C | [2][3] |

| InChI | 1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |

| InChI Key | KTFSQBCKLKHZRU-UHFFFAOYSA-N |

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding GHS pictogram is GHS07 (Exclamation mark). Appropriate personal protective equipment should be worn when handling this chemical.

Synthetic Pathway

The synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide can be efficiently achieved through a two-step process. The first step involves the radical bromination of N,N-dimethyl-p-toluenesulfonamide to yield the target compound. A more common and reliable method, however, starts with the commercially available p-toluenesulfonyl chloride, which is first brominated and then reacted with dimethylamine.

Caption: Proposed two-step synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

This procedure is adapted from a known synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[4]

Materials:

-

p-Toluenesulfonyl chloride (100 g, 0.52 mol)

-

N-Bromosuccinimide (NBS) (110.3 g, 0.62 mol)

-

Benzoyl peroxide (5 g)

-

Carbon tetrachloride (CCl₄) (500 ml)

-

Isopropyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonyl chloride, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After cooling, filter the reaction mixture to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the resulting residue with isopropyl ether to precipitate the product.

-

Collect the white solid by filtration to yield 4-(bromomethyl)benzenesulfonyl chloride. The reported melting point for this intermediate is 70-73 °C.[4]

Step 2: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This proposed protocol is based on the analogous synthesis of 4-(bromomethyl)-N,N-diethylbenzenesulfonamide.[5]

Materials:

-

4-(Bromomethyl)benzenesulfonyl chloride (from Step 1)

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

A suitable solvent (e.g., diethyl ether, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

-

Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of dimethylamine (approximately 2.2 equivalents) to the cooled solution with stirring. Alternatively, bubble dimethylamine gas through the solution.

-

Add a non-nucleophilic base (approximately 1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid byproduct.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours, as in the diethyl analog synthesis).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of the title compound.

Spectroscopic Data

Expected 1H NMR signals for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide:

-

Aromatic protons: ~7.5-7.9 ppm (two doublets)

-

Benzylic methylene protons (-CH₂Br): ~4.5 ppm (singlet)

-

N,N-dimethyl protons (-N(CH₃)₂): ~2.7 ppm (singlet)

Further characterization using techniques such as 13C NMR, IR, and mass spectrometry would be necessary to confirm the structure and purity of the synthesized compound.

Applications in Drug Development

Sulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The title compound, with its reactive bromomethyl handle, is a prime candidate for use as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] It allows for the facile introduction of a sulfonamide moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the biological activity of derivatives of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is warranted.

References

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsrc [chemsrc.com]

- 3. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-(bromomethyl)-N,N-diethylbenzenesulfonamide|lookchem [lookchem.com]

- 6. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14(148459-00-1) 1H NMR [m.chemicalbook.com]

"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in the development of targeted therapeutics.

Chemical Structure and Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide with a reactive bromomethyl group. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the facile introduction of the N,N-dimethylbenzenesulfonamide moiety into more complex molecular architectures.

Chemical Structure:

Molecular Formula: C₉H₁₂BrNO₂S

CAS Number: 3446-91-1[1][2][3]

Molecular Weight: 278.17 g/mol

Physical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥95% |

Safety Information:

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501 |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Source: |

Synthesis

The primary synthetic route to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide involves a two-step process starting from 4-methylbenzenesulfonyl chloride. The first step is a radical bromination of the benzylic methyl group, followed by the reaction of the resulting sulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride

This protocol is adapted from standard Wohl-Ziegler bromination procedures.[4]

Materials:

-

4-Methylbenzenesulfonyl chloride

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in the chosen solvent.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]

Materials:

-

4-(Bromomethyl)benzenesulfonyl chloride

-

Dimethylamine (2 M solution in THF or as a gas)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base (optional)

Procedure:

-

Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add dimethylamine (2-3 equivalents) to the stirred solution. If using dimethylamine hydrochloride, an equivalent of a base like triethylamine should be added.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide by column chromatography or recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic route to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8 (d, 2H) | Aromatic CH (ortho to SO₂) |

| ~7.5 (d, 2H) | Aromatic CH (ortho to CH₂Br) |

| ~4.5 (s, 2H) | -CH₂Br |

| ~2.7 (s, 6H) | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₃, -CH₂) |

| ~1350 & ~1160 | Asymmetric and symmetric S=O stretch (sulfonamide) |

| ~1220 | C-N stretch |

| ~700-600 | C-Br stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine-containing fragments ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the benzylic C-S bond, and fragmentation of the sulfonamide group.

| m/z (Predicted) | Fragment |

| 277/279 | [M]⁺ |

| 198 | [M - Br]⁺ |

| 155 | [CH₂C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 78 | [N(CH₃)₂SO₂]⁺ |

Applications in Drug Development

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules. Its most notable application is in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).

Role in CXCR4 Inhibitor Synthesis

The CXCR4 receptor and its ligand, CXCL12, play a crucial role in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into cells, and inflammatory responses.[6][7][8] Consequently, CXCR4 has emerged as a significant therapeutic target.

The reactive bromomethyl group of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide allows for its conjugation to various amine-containing scaffolds, leading to the generation of potent CXCR4 antagonists.[5]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Inhibitors developed using 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide block this interaction, thereby disrupting these pathological processes.

References

- 1. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsrc [chemsrc.com]

- 2. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 8. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

CAS Number: 3446-91-1

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a solid organic compound valued for its reactive bromomethyl group, making it a crucial reagent in the synthesis of more complex molecules.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| Molecular Weight | 278.17 g/mol | [2] |

| CAS Number | 3446-91-1 | [3] |

| Appearance | Solid | [2][3] |

| Melting Point | 113 to 114°C | [3] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in various organic solvents. | [4] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [5][6] |

| InChI Key | KTFSQBCKLKHZRU-UHFFFAOYSA-N | [2] |

| SMILES | CN(C)S(=O)(=O)c1ccc(CBr)cc1 |

Synthesis and Reactivity

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is typically synthesized from a precursor, 4-(bromomethyl)benzene-1-sulfonyl chloride, through a reaction with dimethylamine. The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, allowing for the introduction of diverse functional groups.[1]

General Synthetic Workflow

The synthesis of sulfonamide derivatives from sulfonyl chlorides is a well-established method in organic chemistry. The general workflow for the preparation of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is depicted below.

Experimental Protocol: Synthesis of Benzenesulfonamide Derivatives

The following is a general protocol for the synthesis of benzenesulfonamide derivatives, which can be adapted for the synthesis of the title compound.

Materials:

-

4-(bromomethyl)benzene-1-sulfonyl chloride

-

Appropriate amine (e.g., dimethylamine)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Water

-

Brine

Procedure:

-

Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.

-

Add the desired amine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a period ranging from 2 hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution to obtain the crude product, which typically presents as an off-white solid.[3]

-

Further purification can be achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a critical building block in the development of novel therapeutic agents.[1] Its derivatives have been explored for various biological activities, most notably as inhibitors of the chemokine receptor type 4 (CXCR4).

Role in the Synthesis of CXCR4 Inhibitors

The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a significant role in cancer metastasis.[3] Consequently, the development of CXCR4 antagonists is a promising strategy for cancer therapy. Benzenesulfonamide derivatives synthesized from 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide have shown high potency as CXCR4 inhibitors.[3]

General Workflow for CXCR4 Inhibitor Synthesis

The synthesis of CXCR4 inhibitors often involves a multi-step process starting from a 4-(bromomethyl)benzenesulfonamide derivative. A generalized workflow is illustrated below.

Experimental Protocol: Synthesis of CXCR4 Antagonists

The following is a general protocol for the synthesis of CXCR4 antagonists from a 4-(bromomethyl)benzenesulfonamide intermediate.

Materials:

-

4-(bromomethyl)benzenesulfonamide derivative (e.g., 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide)

-

Amine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

Procedure:

-

Dissolve the 4-(bromomethyl)benzenesulfonamide derivative (1 equivalent) in acetonitrile.

-

Add potassium carbonate (K₂CO₃) (2 equivalents) to the solution.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.[3]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

CXCR4 Signaling Pathway Inhibition

The CXCR4 signaling pathway is implicated in cell migration, proliferation, and survival, all of which are critical processes in cancer metastasis.[3] The benzenesulfonamide-based inhibitors developed from 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide act by blocking the interaction between CXCL12 and the CXCR4 receptor, thereby inhibiting these downstream signaling events.

Safety and Handling

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated area or a fume hood, using personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[3]

Conclusion

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of potent CXCR4 inhibitors with potential applications in cancer therapy. The synthetic protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their own research and development endeavors. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Structural Characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental physicochemical properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its utility stems from the reactive bromomethyl group, which allows for versatile functionalization, and the sulfonamide moiety, a common pharmacophore.

Core Physicochemical Data

The essential molecular properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.166 g/mol [1][2] |

| CAS Number | 3446-91-1 |

Experimental Protocols: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the identity and purity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, high-resolution NMR spectroscopy is the preferred analytical method. The following provides a detailed protocol for acquiring ¹H (proton) and ¹³C (carbon) NMR spectra.

Objective: To verify the chemical structure of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide by assigning proton and carbon signals to their respective atoms in the molecule.

Materials and Equipment:

-

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS reference signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet peaks for all carbon atoms.

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds or more.

-

Acquire the FID.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign all signals to the molecular structure.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

References

Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other functionalized molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a sulfonamide moiety, makes it a versatile building block. This technical guide provides a comprehensive overview of its spectroscopic properties and a general methodology for its synthesis and characterization.

It is important to note that while this compound is commercially available, detailed, publicly accessible experimental spectroscopic data is scarce. Therefore, the spectral data presented herein is a combination of predicted values based on established principles and data from closely related structures. The experimental protocols provided are generalized procedures standardly used for compounds of this class.

Spectroscopic Data

The following tables summarize the predicted and anticipated spectroscopic data for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic (ortho to SO₂N(CH₃)₂) |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic (ortho to CH₂Br) |

| ~4.6 | Singlet | 2H | -CH₂Br |

| ~2.7 | Singlet | 6H | -N(CH₃)₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic (C-SO₂N(CH₃)₂) |

| ~138 | Aromatic (C-CH₂Br) |

| ~130 | Aromatic (CH, ortho to CH₂Br) |

| ~128 | Aromatic (CH, ortho to SO₂N(CH₃)₂) |

| ~38 | -N(CH₃)₂ |

| ~32 | -CH₂Br |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1350 & ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1470 | Medium | C=C stretch (aromatic) |

| ~750 | Strong | C-Br stretch |

| ~690 | Strong | C-S stretch |

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Anticipated Mass Spectrometry Data

| m/z | Interpretation |

| 277/279 | Molecular ion ([M]⁺) peak with characteristic bromine isotope pattern |

| 198 | Fragment corresponding to the loss of Br |

| 155 | Fragment corresponding to the tolyl-N,N-dimethyl moiety |

| 91 | Tropylium ion fragment |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

The relaxation delay is adjusted accordingly (e.g., 2-5 seconds).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization: For a relatively small organic molecule, Electron Ionization (EI) at 70 eV is a common method.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Synthetic Workflow and Characterization

The synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-methyl-N,N-dimethylbenzenesulfonamide with a brominating agent, such as N-bromosuccinimide (NBS), under radical initiation conditions. The subsequent characterization is crucial to confirm the structure and purity of the product.

Caption: Synthetic and characterization workflow for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with a range of common nucleophiles. This versatile reagent, featuring a reactive benzylic bromide and an electron-withdrawing sulfonamide moiety, is a valuable building block in medicinal chemistry and organic synthesis. This document details the core principles governing its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data where available. The information is intended to enable researchers to effectively utilize this compound in the synthesis of novel molecules with potential therapeutic applications.

Core Principles of Reactivity

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a primary benzylic halide. The reactivity of the bromomethyl group is significantly influenced by the attached benzene ring and the para-substituted N,N-dimethylbenzenesulfonamide group.

Reaction Mechanism: Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism.

-

SN2 Mechanism: As a primary benzylic halide, reactions of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide are expected to predominantly follow a concerted SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. Strong, non-bulky nucleophiles and polar aprotic solvents favor this mechanism.

-

SN1 Mechanism: While less common for primary benzylic halides, an SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation intermediate, can be facilitated under certain conditions, such as with weak nucleophiles in polar protic solvents.[1][2] The presence of the electron-withdrawing sulfonamide group can destabilize the formation of a positive charge on the benzylic carbon, thus generally disfavoring the SN1 pathway compared to unsubstituted benzyl bromide.[3][4]

Influence of the Sulfonamide Group: The N,N-dimethylbenzenesulfonamide group is strongly electron-withdrawing. This has two main effects on the reactivity of the bromomethyl group:

-

Increased Electrophilicity: The electron-withdrawing nature of the sulfonamide group polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally enhances the rate of SN2 reactions.[3][4]

-

Destabilization of Carbocation: The inductive effect of the sulfonamide group destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in the SN1 mechanism.

Reactions with Nucleophiles: Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reaction of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with various classes of nucleophiles. It should be noted that while specific data for this exact compound is limited in the literature, the provided protocols are based on established methods for closely related benzylic bromides and are expected to be readily adaptable.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with primary and secondary amines is a common method for the synthesis of substituted sulfonamides.

Experimental Protocol:

-

General Procedure: To a solution of the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), is added a base such as triethylamine or diisopropylethylamine (2.0 equivalents). 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Secondary Amine | - | DCM | Room Temp. | 2 - 16 | Not Specified | General procedure adapted from related compounds |

Logical Workflow for N-Alkylation:

Caption: Workflow for the N-alkylation of amines.

Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide to form thioethers.

Experimental Protocol:

-

General Procedure: To a solution of the thiol (1.0 equivalent) in a solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate (1.1 equivalents) is added to generate the thiolate in situ. The mixture is stirred for a short period (e.g., 15-30 minutes) at room temperature. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equivalent) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until completion, as monitored by TLC. The workup typically involves removal of the solvent, partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine, drying, and concentration. The product can be purified by column chromatography.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Thiol | NaOH | Ethanol | Room Temp. | 2 - 12 | Not Specified | General procedure for S-alkylation of benzylic halides. |

Reaction with Oxygen Nucleophiles (O-Alkylation)

Alcohols and phenols can be alkylated to form ethers, a reaction generally known as the Williamson ether synthesis. This typically requires the use of a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide.

Experimental Protocol (Williamson Ether Synthesis):

-

General Procedure: The alcohol or phenol (1.0 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF) or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide/phenoxide. After the evolution of hydrogen gas ceases, 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Alcohol/Phenol | NaH | THF/DMF | 0 to Reflux | 4 - 24 | Not Specified | General procedure for Williamson ether synthesis. |

Signaling Pathway for Nucleophilic Substitution:

Caption: General mechanism for SN2 reaction.

Reaction with Carboxylate Nucleophiles

Carboxylate anions, typically as their alkali metal salts (e.g., sodium or potassium), can act as nucleophiles to displace the bromide, forming ester derivatives.

Experimental Protocol:

-

General Procedure: The carboxylic acid (1.0 equivalent) is neutralized with a base such as sodium bicarbonate or potassium carbonate (1.0-1.2 equivalents) in a solvent like DMF to form the carboxylate salt. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equivalent) is then added to the solution. The reaction mixture is heated, typically in the range of 60-100 °C, for several hours until completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated to give the crude ester, which can be purified by chromatography or distillation.

| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Carboxylic Acid | K2CO3 | DMF | 60 - 100 | 4 - 18 | Not Specified | General procedure for ester formation from alkyl halides. |

Summary and Outlook

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a highly reactive and versatile building block for organic synthesis. Its primary benzylic bromide nature, activated by the electron-withdrawing sulfonamide group, makes it an excellent substrate for SN2 reactions with a wide variety of nucleophiles. The experimental protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to utilize this reagent in the development of novel compounds. While specific quantitative data for every reaction type is not extensively documented, the general procedures outlined can be readily optimized for specific substrates to achieve high yields of the desired products. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new molecules with significant potential in drug discovery and materials science.

References

Stability and Storage of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical compound 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS No: 3446-91-1). Due to the limited availability of specific, in-depth stability studies for this compound in publicly accessible literature, this guide synthesizes information from supplier safety data sheets and extrapolates from the known chemical reactivity of its core functional groups, particularly the benzylic bromide. The aim is to offer the best-practice guidelines for researchers and professionals in drug development to ensure the integrity and longevity of the compound.

Introduction

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a versatile reagent in organic synthesis, frequently employed as a building block in the development of pharmaceutical compounds and other complex molecules. Its utility stems from the reactive bromomethyl group, which allows for facile nucleophilic substitution, and the sulfonamide moiety, a common pharmacophore. The inherent reactivity of the benzylic bromide functional group, however, necessitates careful consideration of storage and handling procedures to prevent degradation and ensure experimental reproducibility. This guide outlines the factors influencing the stability of this compound and provides recommendations for its proper storage.

Chemical Properties and Inherent Stability

The stability of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is primarily dictated by the benzylic bromide moiety. Benzylic halides are known to be reactive due to the resonance stabilization of the corresponding benzylic carbocation or radical intermediate that can form upon cleavage of the carbon-bromine bond. This inherent reactivity makes the compound susceptible to degradation via several pathways, most notably hydrolysis and nucleophilic substitution.

Recommended Storage Conditions

There is some variation in the storage temperature recommendations from different commercial suppliers. To ensure maximum shelf-life and prevent degradation, a conservative approach is recommended. The following table summarizes the available storage information.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

| Ambient | [2] | |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and oxygen. | |

| Light | Store in a light-resistant container to prevent potential light-induced degradation. | |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). |

Potential Degradation Pathways

-

Hydrolysis: The most common degradation pathway is likely hydrolysis of the benzylic bromide in the presence of water to form 4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide. This reaction can be catalyzed by both acidic and basic conditions.

-

Nucleophilic Substitution: The compound is susceptible to reaction with various nucleophiles. Care should be taken to avoid contact with alcohols, amines, and other nucleophilic reagents during storage.

-

Oxidation: While less common for benzylic bromides compared to other functional groups, oxidation of the bromomethyl group is a potential degradation pathway, especially in the presence of strong oxidizing agents.

The following diagram illustrates the key factors that can influence the stability of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocols

Specific experimental protocols for the stability testing of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide are not available in the public domain. However, a general approach to assess the stability of this compound would involve the following steps:

-

Forced Degradation Study:

-

Expose the compound to a range of stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), acidic and basic solutions, and intense light.

-

At specified time points, withdraw samples for analysis.

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

The method should be capable of separating the parent compound from any potential degradation products.

-

-

Analysis:

-

Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

-

The following workflow diagram outlines a general procedure for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Handling and Safety Precautions

Given the reactivity and potential hazards of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, proper handling procedures are crucial:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Conclusion

While specific, long-term stability data for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is not extensively documented, its chemical nature as a benzylic bromide suggests a moderate to high reactivity. To maintain the integrity of the compound, it is imperative to store it under refrigerated (2-8°C), dry, and dark conditions, preferably under an inert atmosphere. Researchers should be mindful of its susceptibility to hydrolysis and nucleophilic attack and take appropriate precautions during handling and storage. For critical applications, it is advisable to perform in-house stability testing to establish a reliable shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide and its Precursor 4-(Bromomethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the chemical intermediate, 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, and its precursor, 4-(Bromomethyl)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery, particularly in the context of developing CXCR4 inhibitors.

Introduction

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various biologically active compounds. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile derivatization, and the sulfonamide moiety, a well-established pharmacophore. A significant application of this compound is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor implicated in cancer metastasis and other diseases.[1] This guide details the synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide from its precursor, 4-(Bromomethyl)benzenesulfonyl chloride, and explores its relevance in the context of CXCR4-targeted drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Bromomethyl)benzenesulfonyl chloride and 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is provided below for easy reference and comparison.

| Property | 4-(Bromomethyl)benzenesulfonyl chloride | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |

| Molecular Formula | C₇H₆BrClO₂S | C₉H₁₂BrNO₂S |

| Molecular Weight | 269.54 g/mol | 278.17 g/mol [2] |

| CAS Number | 66176-39-4 | 3446-91-1[2] |

| Appearance | Solid | Solid[2] |

| Melting Point | 71-75 °C | Not available |

| Purity | 95% | 95%[2] |

Synthesis Pathway

The synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a two-step process commencing from p-toluenesulfonyl chloride. The first step involves the bromination of the methyl group to yield the precursor, 4-(Bromomethyl)benzenesulfonyl chloride. The subsequent step is the reaction of this precursor with dimethylamine to afford the final product.

Experimental Protocols

Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride (Precursor)

Reaction: Free-radical bromination of p-toluenesulfonyl chloride.

Procedure: A mixture of p-toluenesulfonyl chloride, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide is refluxed in a suitable solvent like carbon tetrachloride. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data: Based on literature, this reaction can afford 4-(Bromomethyl)benzenesulfonyl chloride in good yields.

Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (Target Compound)

Reaction: Nucleophilic substitution of the sulfonyl chloride with dimethylamine.

General Procedure: To a solution of 4-(Bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), dimethylamine (either as a solution in a solvent or as dimethylamine hydrochloride in the presence of a base like triethylamine) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by TLC. The workup procedure generally involves washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. A patent describing this synthesis reports a yield of approximately 60%.

Spectroscopic Data

| Spectroscopy | Expected Peaks for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-7.9 ppm), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm), N,N-dimethyl protons (-N(CH₃)₂, singlet, ~2.7 ppm) |

| ¹³C NMR | Aromatic carbons (~127-145 ppm), Bromomethyl carbon (-CH₂Br, ~32 ppm), N,N-dimethyl carbons (-N(CH₃)₂, ~38 ppm) |

| FTIR (cm⁻¹) | SO₂ stretching (asymmetric and symmetric, ~1350 and ~1160), C-H aromatic stretching (~3100-3000), C-H aliphatic stretching (~2950-2850), C-Br stretching (~650-550) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and/or [M+H]⁺, fragmentation patterns corresponding to the loss of Br, SO₂, N(CH₃)₂. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern. |

Application in Drug Development: CXCR4 Antagonism

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, particularly in metastasis.[3][4] Overexpression of CXCR4 on tumor cells allows them to migrate towards gradients of its ligand, CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[1] Inhibition of this pathway is a promising strategy for cancer therapy.

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a key intermediate in the synthesis of a class of aryl sulfonamides that act as CXCR4 inhibitors. The reactive bromomethyl group allows for the introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitory potency.

The diagram above illustrates the binding of CXCL12 to CXCR4, which activates downstream signaling cascades, including the PLC/IP₃/Ca²⁺ and PI3K/Akt pathways, ultimately leading to cellular responses that promote cancer metastasis. CXCR4 inhibitors, synthesized from precursors like 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, block this interaction, thereby inhibiting these pro-metastatic processes.

Conclusion

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility as a precursor for CXCR4 inhibitors make it a compound of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and a key application, aiming to facilitate further research and innovation in the field.

References

- 1. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | 3446-91-1 [sigmaaldrich.com]

- 3. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of CXCR4 Inhibitors Using 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel C-X-C chemokine receptor type 4 (CXCR4) inhibitors, utilizing "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a key starting material. The protocols outlined below are intended to facilitate the development of potent and selective CXCR4 antagonists for therapeutic applications in areas such as cancer, HIV, and inflammatory diseases.[1][2]

The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cell migration, hematopoiesis, and immune responses.[1][3][4] Dysregulation of this pathway is implicated in the progression of various diseases, making CXCR4 an attractive target for therapeutic intervention.[1][2][5] This document details the synthesis of a benzenesulfonamide-based scaffold, a class of compounds that has shown promise as CXCR4 inhibitors, and the subsequent biological evaluation of these novel compounds.[6]

CXCR4 Signaling Pathways

The binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor initiates a cascade of intracellular signaling events.[5][7] These signaling pathways can be broadly categorized into G-protein dependent and G-protein independent pathways, leading to diverse cellular responses such as chemotaxis, cell survival, proliferation, and gene transcription.[1][3][4][5] Understanding these pathways is crucial for the rational design and evaluation of CXCR4 inhibitors.

Caption: CXCR4 Signaling Cascade.

Synthesis of CXCR4 Inhibitors

The following is a general protocol for the synthesis of a library of CXCR4 inhibitors using "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a versatile intermediate. The strategy involves the nucleophilic substitution of the bromine atom with various amine-containing moieties to generate a diverse set of candidate compounds.

General Synthetic Scheme:

Caption: General Synthetic Workflow.

Protocol: General Procedure for the Synthesis of N-substituted-4-((alkylamino)methyl)-N,N-dimethylbenzenesulfonamides

-

Reaction Setup: To a solution of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.1 M), add the desired primary or secondary amine (1.1-2.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

-

Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.

-

Characterization: The structure and purity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols for Biological Evaluation

A series of in vitro assays are essential for determining the efficacy and potency of the newly synthesized CXCR4 inhibitors.

CXCR4 Competitive Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.

Protocol:

-

Cell Preparation: Utilize a cell line that endogenously expresses CXCR4, such as Jurkat (human T-lymphocyte) cells.[8] Maintain the cells in an appropriate culture medium.

-

Reagent Preparation:

-

Assay Procedure:

-

Incubate the CXCR4-expressing cells with various concentrations of the test compound or vehicle control.

-

Add the fluorescently labeled CXCL12 to the cell suspension.

-

Incubate to allow for competitive binding.

-

-

Data Acquisition: Measure the fluorescence intensity of the cell population using a flow cytometer.[9]

-

Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates displacement of the labeled ligand by the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the labeled ligand binding) can be calculated from the dose-response curve.

CXCL12-Induced Calcium Mobilization Assay

This functional assay assesses the ability of a CXCR4 inhibitor to block the intracellular calcium flux triggered by CXCL12 binding.[8]

Protocol:

-

Cell Preparation: Plate CXCR4-expressing cells (e.g., MOLT-4 cells) in a 96-well plate.[10]

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[8][10]

-

Inhibitor Incubation: Pre-incubate the dye-loaded cells with various concentrations of the CXCR4 inhibitor or a vehicle control.[8]

-

Stimulation: Add a specific concentration of CXCL12 to the wells to stimulate the cells.[8]

-

Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[8]

-

Data Analysis: The ability of the test compound to inhibit the CXCL12-induced calcium influx is quantified, and an IC₅₀ value is determined.

CXCR4-Mediated Cell Migration Assay (Transwell Assay)

This assay evaluates the inhibitory effect of the synthesized compounds on the chemotactic migration of cells towards a CXCL12 gradient.[8]

Protocol:

-

Assay Setup: Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size).[8] Add media containing CXCL12 to the lower chamber as a chemoattractant.

-

Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate the cells with different concentrations of the CXCR4 inhibitor or a vehicle control.[8]

-

Migration: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the CXCL12 gradient.

-

Quantification: Quantify the number of migrated cells in the lower chamber by staining and counting under a microscope or using a plate reader-based assay.

-

Data Analysis: Determine the concentration of the inhibitor that reduces cell migration by 50% (IC₅₀).

Preclinical Evaluation Workflow

A typical workflow for the preclinical evaluation of a novel CXCR4 inhibitor involves a sequential process of synthesis, in vitro characterization, and in vivo validation.

Caption: Preclinical Evaluation Workflow.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized compounds.

| Compound ID | Structure (R-group) | Binding Affinity (IC₅₀, nM) | Ca²⁺ Mobilization (IC₅₀, nM) | Cell Migration (IC₅₀, nM) |

| Control | Plerixafor (AMD3100) | Reference Value | Reference Value | Reference Value |

| Cmpd-001 | Specify R-group | Insert Data | Insert Data | Insert Data |

| Cmpd-002 | Specify R-group | Insert Data | Insert Data | Insert Data |

| ... | ... | ... | ... | ... |

Note: The table above serves as a template. The actual values should be populated with the experimental data obtained for the synthesized library of compounds. For reference, the well-characterized CXCR4 antagonist AMD3100 (Plerixafor) has reported IC₅₀ values in the nanomolar range for binding and functional assays.[2][10] For instance, some novel amide-sulfonamide derivatives have shown effective concentrations (EC) for binding affinity as low as 1 nM, significantly better than AMD3100's EC of 1000 nM in the same assay.[2] Other small molecule inhibitors have demonstrated IC₅₀ values for CXCR4 binding in the low nanomolar to micromolar range.[11][12][13]

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a Novel Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. This document details the application of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a novel protecting group for primary and secondary amines.

The "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" reagent introduces the 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group onto an amine. This group offers the robustness characteristic of sulfonamides, which are known for their stability in a range of chemical environments. The presence of the N,N-dimethylsulfonamide moiety can also influence the physicochemical properties of the protected intermediate, such as solubility. This application note provides detailed protocols for the protection of amines using this reagent and for the subsequent deprotection, along with a discussion of the stability of the resulting sulfonamide.

Data Presentation

Table 1: Representative Conditions and Yields for the Protection of Amines with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 2 | Aniline | Et₃N | Dichloromethane | 25 | 12 | 88 |

| 3 | Piperidine | NaHCO₃ | Dimethylformamide | 50 | 8 | 95 |

| 4 | Glycine methyl ester | DIPEA | Tetrahydrofuran | 25 | 18 | 85 |

| 5 | Diethylamine | K₂CO₃ | Acetonitrile | 80 | 5 | 90 |

Table 2: Comparison of Deprotection Methods for N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines

| Entry | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | 25 | 2 | 85 | Mild acidic cleavage.[1][2] |

| 2 | Mg, MeOH | Methanol | 65 | 12 | 78 | Reductive cleavage. |

| 3 | SmI₂ | Tetrahydrofuran | 25 | 1 | 90 | Mild reductive cleavage. |

| 4 | Na/Naphthalene | Tetrahydrofuran | -78 to 25 | 4 | 82 | Reductive cleavage. |

| 5 | Thiophenol, K₂CO₃ | Dimethylformamide | 25 | 6 | 88 | Nucleophilic cleavage. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines using 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol describes a general method for the N-alkylation of a primary or secondary amine with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide.

Materials:

-

Primary or secondary amine (1.0 eq)

-

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or other suitable base (see Table 1)

-

Anhydrous acetonitrile (or other suitable solvent, see Table 1)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

To a dry round-bottom flask, add the amine, anhydrous acetonitrile, and potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide to the suspension.

-

Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine.

Protocol 2: General Procedure for the Deprotection of N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines via Reductive Cleavage

This protocol outlines a general method for the cleavage of the N-(4-(N,N-dimethylsulfamoyl)benzyl) protecting group using a reducing agent.

Materials:

-

N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine (1.0 eq)

-

Magnesium turnings (10 eq)

-

Anhydrous methanol

-

Magnetic stirrer and reflux condenser

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the protected amine and anhydrous methanol.

-

Add magnesium turnings to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Adjust the pH of the filtrate to basic (pH > 10) with aqueous NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization) to yield the deprotected amine.

Mandatory Visualizations

Caption: Workflow for the protection of amines.

Caption: Workflow for the deprotection of amines.

Stability of the N-(4-(N,N-dimethylsulfamoyl)benzyl) Protecting Group

The stability of the DMSB protecting group is a key consideration for its application in multi-step synthesis. Generally, sulfonamides are known for their high stability towards a wide range of reagents and conditions.

-

Acidic Conditions: The DMSB group is generally stable to moderately acidic conditions. However, strong acids like trifluoromethanesulfonic acid can cleave the N-S bond, providing a method for deprotection.[1][2]

-

Basic Conditions: The sulfonamide linkage is highly resistant to basic conditions, allowing for the use of various basic reagents in subsequent synthetic steps without premature deprotection.

-

Oxidative and Reductive Conditions: The stability towards oxidative and reductive conditions can vary depending on the specific reagents used. The benzyl C-N bond can be susceptible to cleavage under certain reductive conditions, which forms the basis for some deprotection strategies. The sulfonamide group itself is generally stable to many common oxidizing and reducing agents.

Conclusion

The 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group, introduced by "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide", presents a valuable addition to the repertoire of amine protecting groups. Its ease of introduction via standard N-alkylation procedures and its robust nature make it suitable for complex synthetic endeavors. Furthermore, the availability of multiple deprotection strategies, including acidic and reductive cleavage, offers flexibility in synthetic planning. The protocols and data presented herein provide a foundational guide for the utilization of this protecting group in research and development.

References

Application Notes and Protocols for N-Alkylation with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of various nucleophiles using 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a dimethylsulfonamide-functionalized benzyl group to a wide range of substrates. The resulting compounds are of significant interest for the development of novel therapeutic agents.

Introduction